molecular formula C49H66N10O10S2 B1677174 奥曲肽 CAS No. 83150-76-9

奥曲肽

货号 B1677174
CAS 编号: 83150-76-9
分子量: 1019.2 g/mol
InChI 键: DEQANNDTNATYII-OULOTJBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octreotide is a synthetic analog of somatostatin, a hormone that inhibits the secretion of several other hormones. It is more potent than the natural hormone in inhibiting growth hormone, glucagon, and insulin . It is used for the long-term treatment of acromegaly, a growth hormone disorder . It can also reduce flushing and diarrhea caused by cancer .


Synthesis Analysis

Octreotide synthesis involves a hybrid solid phase-liquid phase method. The method comprises liquid phase condensation of two or three peptide blocks, of which at least one is synthesized by the solid-phase method . Each block contains two or more amino acid residues. This method combines the time and labor effectiveness of the solid-phase method with the relative cheapness and easiness of purification of the product, characteristic of the liquid-phase method .


Molecular Structure Analysis

Octreotide is an octapeptide that mimics natural somatostatin pharmacologically . Its molecular formula is C49H66N10O10S2 . It was first synthesized in 1979 and binds predominantly to the somatostatin receptors SSTR2 and SSTR5 .


Chemical Reactions Analysis

In search for peptidic [FeFe] hydrogenase mimics, the cyclic disulfide Sandostatin® (octreotide) was allowed to react with Fe3 (CO)12. An octreotide-Fe2 (CO)6 complex was isolated and characterized spectroscopically as well as by elemental and thermochemical analysis .


Physical And Chemical Properties Analysis

Octreotide has a density of 1.4±0.1 g/cm3, a boiling point of 1447.2±65.0 °C at 760 mmHg, and a molar refractivity of 273.9±0.4 cm3 . It has 20 H bond acceptors, 15 H bond donors, and 17 freely rotating bonds .

科学研究应用

治疗和研究应用

奥曲肽(Octreotide)是一种合成的肽类类似物,类似于自然存在的生长抑素,已经在治疗和研究领域中得到不断增加的应用。它常规用于类似巨人症和胃肠胰内分泌肿瘤等疾病。研究表明,在急性静脉曲张出血、糖尿病、多囊卵巢综合征和艾滋病相关腹泻等方面有着有希望的应用,尽管这些需要在对照试验中进一步评估。在各种人类肿瘤中发现生长抑素受体为新的治疗可能性打开了大门,包括使用奥曲肽定位肿瘤细胞(Ginsburg, 2011)

神经内分泌肿瘤的潜力

奥曲肽已经证明在控制中肠良性转移性神经内分泌肿瘤(NETs)的生长方面是有效的。一项研究表明,与安慰剂相比,奥曲肽LAR显著延长了中位肿瘤进展时间,显著降低了肿瘤进展风险(Arnold et al., 2009)

胃肠应用

奥曲肽对胃肠生理有显著影响,对胃肠道非肿瘤性疾病可能有益。它已经获得FDA批准用于症状性类癌综合征和产生血管活性肠肽的肿瘤(Grosman & Simon, 1990)

结构表征和合成

研究重点放在奥曲肽杂质的结构表征上,特别是在肽负载微球用于药物传递的背景下。这包括使用电化学串联质谱等方法来识别肽杂质,这对于了解奥曲肽在治疗中的稳定性和有效性至关重要(Cui et al., 2019)

分子机制和受体结合

研究探讨了奥曲肽的分子机制,特别是其与生长抑素受体(SSTRs)的相互作用。研究表明,奥曲肽可能通过新的基因控制NET细胞,这可能为了解其抗增殖效应提供见解,特别是当SSTR水平较低时(Li et al., 2012)

影像应用

奥曲肽用于生长抑素受体成像(SRI)以可视化生长抑素受体阳性肿瘤。SRI在定位神经内分泌肿瘤方面显示出很高的敏感性,并且在某些癌症的患者管理和生活质量中可能有益(Kwekkeboom & Krenning, 2002)

临床用于姑息治疗

奥曲肽在姑息治疗中显示出潜力,特别是在处理胃肠道疾病如出血、腹泻和肠梗阻方面。其良好的安全性和最小的副作用突显了它在这一领域的潜在作用(Mercadante, 1994)

安全和危害

Octreotide may cause skin irritation and serious eye irritation . In case of skin contact, it is advised to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes .

未来方向

Octreotide has been shown to decrease the occurrence and severity of diarrhea, yet the efficacy of Octreotide in preventing chemotherapy-induced diarrhea (CID) remains to be assessed . It is also used for the treatment of acromegaly and symptoms arising from various tumors, including carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas) .

属性

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQANNDTNATYII-OULOTJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79517-01-4 (acetate salt)
Record name Octreotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048682
Record name Octreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1019.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Octreotide

CAS RN

83150-76-9
Record name Octreotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWM8CCW8GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

153-156
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octreotide
Reactant of Route 2
Octreotide
Reactant of Route 3
Octreotide
Reactant of Route 4
Octreotide
Reactant of Route 5
Reactant of Route 5
Octreotide
Reactant of Route 6
Octreotide

Citations

For This Compound
124,000
Citations
SWJ Lamberts, AJ Van der Lely… - new england Journal …, 1996 - Mass Medical Soc
A peptide inhibiting the release of growth hormone was originally detected accidentally during studies of the distribution of growth hormone–releasing factor in the hypothalamus of rats. …
Number of citations: 444 www.nejm.org
G Stajich, L Ashworth - Neonatal Network, 2006 - connect.springerpub.com
… This column describes octreotide as a pharmacologic alternative to the conservative and surgical strategies described previously. Octreotide is a synthetic cyclic octapeptide analog of …
Number of citations: 23 connect.springerpub.com
E Kouroumalis, P Skordilis, K Thermos, A Vasilaki… - Gut, 1998 - gut.bmj.com
… In conclusion, octreotide administration proved beneficial for the survival of patients with advanced HCC without serious adverse effects. Octreotide treatment is therefore a valuable …
Number of citations: 491 gut.bmj.com
R Arnold, A Rinke, KJ Klose, HH Müller, M Wied… - Clinical …, 2005 - Elsevier
… In conclusion, we report for the first time that response to octreotide and to octreotide plus … combination of octreotide with interferon-alpha was superior to octreotide monotherapy for …
Number of citations: 319 www.sciencedirect.com
E Pohl, A Heine, GM Sheldrick, Z Dauter… - … Section D: Biological …, 1995 - scripts.iucr.org
Octreotide, a synthetic somatostatin analogue, is an octapeptide with one disulfide bridge. Crystals of octreotide are orthorhombic, space group P212121, a = 18.458 (5), b = 30.009 (7), …
Number of citations: 100 scripts.iucr.org
M Büchler, H Friess, I Klempa, P Hermanek… - The American journal of …, 1992 - Elsevier
… efficacy of octreotide, a long-acting somatostatin analogue. … Patients received octreotide (3 X 100 μg) or placebo … %, with 3.2% in the octreotide group and 5.8% in the placebo …
Number of citations: 562 www.sciencedirect.com
S Ezzat, PJ Snyder, WF Young, LD Boyajy… - Annals of Internal …, 1992 - acpjournals.org
… by 300 µg of octreotide and from 29 ± 5 µg/L to 9 ± 2 µg/L by 750 µg of octreotide daily. The … ± 400 U/L after 300 and 750 µg octreotide, respectively. Integrated mean GH levels were …
Number of citations: 375 www.acpjournals.org
L Saltz, B Trochanowski, M Buckley, B Heffernan… - Cancer, 1993 - Wiley Online Library
… Octreotide may influence the natural history of neuroendocrine tumors. The survival in patients treated with octreotide, … Proof of a survival advantage for patients treated with octreotide …
Number of citations: 364 acsjournals.onlinelibrary.wiley.com
S Tuvia, J Atsmon, SL Teichman, S Katz… - The Journal of …, 2012 - academic.oup.com
… orally administrated octreotide and the effect of octreotide on … -dependent increased plasma octreotide concentrations, with … oral octreotide and injection of 0.1 mg sc octreotide resulted …
Number of citations: 150 academic.oup.com
H Paran, A Mayo, D Paran, D Neufeld, I Shwartz… - Digestive diseases and …, 2000 - Springer
… of octreotide in the treatment of severe acute pancreatitis in a case–control study. Experimental and clinical studies on the effect of octreotide in … on the effect of octreotide in severe acute …
Number of citations: 142 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。